molecular formula C8H9FN2O2 B1296328 n-Ethyl-4-fluoro-2-nitroaniline CAS No. 774-22-1

n-Ethyl-4-fluoro-2-nitroaniline

Cat. No.: B1296328
CAS No.: 774-22-1
M. Wt: 184.17 g/mol
InChI Key: UKKBDDJKKGVRQO-UHFFFAOYSA-N
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Description

n-Ethyl-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, characterized by the presence of an ethyl group, a fluoro group, and a nitro group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Mechanism of Action

Target of Action

n-Ethyl-4-fluoro-2-nitroaniline is a complex molecule that has been found to interact with certain metal ions. Specifically, it forms complexes with cobalt (II), nickel (II), and copper (II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

It is known that the compound interacts with its targets through the formation of complexes . The formation of these complexes can alter the properties of the target ions, potentially influencing their roles in biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the ability of this compound to interact with its targets and form complexes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-fluoro-2-nitroaniline typically involves the nitration of 4-fluoroaniline followed by the ethylation of the resulting 4-fluoro-2-nitroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylation step involves the reaction of 4-fluoro-2-nitroaniline with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-4-fluoro-2-nitroaniline is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-4-fluoro-2-nitroaniline is unique due to the presence of the ethyl group, which can influence its solubility and reactivity. The combination of the fluoro and nitro groups also imparts distinct chemical properties, making it valuable in various applications .

Properties

IUPAC Name

N-ethyl-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBDDJKKGVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302454
Record name n-ethyl-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-22-1
Record name N-Ethyl-4-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 774-22-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-ethyl-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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